2'-Methoxy-5'-methylformanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Methoxy-5’-methylformanilide is an organic compound with the molecular formula C9H11NO2 It is a derivative of formanilide, characterized by the presence of methoxy and methyl groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methoxy-5’-methylformanilide typically involves the formylation of 2-methoxy-5-methylaniline. One common method is the Vilsmeier-Haack reaction, which uses N-methylformanilide and phosphorus oxychloride as reagents. The reaction proceeds under controlled conditions to ensure the selective formylation of the aniline derivative .
Industrial Production Methods
In industrial settings, the production of 2’-Methoxy-5’-methylformanilide may involve large-scale formylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2’-Methoxy-5’-methylformanilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in various substituted derivatives of 2’-Methoxy-5’-methylformanilide.
Scientific Research Applications
2’-Methoxy-5’-methylformanilide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’-Methoxy-5’-methylformanilide involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. This reactivity is crucial for its role in synthetic chemistry and potential biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2’-Methoxy-4’-methylformanilide
- 3’,5’-Dimethylformanilide
- 5’-Isopropyl-2’-methylformanilide
Uniqueness
2’-Methoxy-5’-methylformanilide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical properties. This uniqueness makes it valuable for targeted synthetic applications and research into its potential biological activities.
Properties
CAS No. |
71862-03-8 |
---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)formamide |
InChI |
InChI=1S/C9H11NO2/c1-7-3-4-9(12-2)8(5-7)10-6-11/h3-6H,1-2H3,(H,10,11) |
InChI Key |
QYGYXBLCKQDQRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.